molecular formula C9H12ClN3O B3240362 (6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride CAS No. 1432795-00-0

(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

Cat. No. B3240362
CAS RN: 1432795-00-0
M. Wt: 213.66 g/mol
InChI Key: XYPDSJUCYUBWBC-UHFFFAOYSA-N
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Description

“(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C9H11N3O . It is a derivative of 1H-benzimidazol-2-ylmethanamine , which is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Characterization in Chemistry

(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride has been involved in the synthesis of various novel compounds. For instance, Vishwanathan and Gurupadayya (2014) used this compound in synthesizing novel oxadiazole derivatives from benzimidazole, focusing on characterizing these analogues with spectral data (Vishwanathan & Gurupadayya, 2014).

Role in the Formation of Metal Complexes

Al-Hakimi et al. (2020) synthesized a ligand involving (6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride for forming metal complexes, which showed significant antibacterial and antifungal activities (Al-Hakimi et al., 2020).

Catalytic and Oxidative Applications

Sankaralingam and Palaniandavar (2014) explored the use of this compound in diiron(III) complexes as catalysts for hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

Antimicrobial Activity

Ajani et al. (2016) investigated benzimidazole derivatives including this compound for their antimicrobial activity, highlighting its potential as an antimicrobial agent (Ajani et al., 2016).

Applications in Antiviral Research

Galal et al. (2010) synthesized novel benzofuran-transition metal complexes using this compound, demonstrating its significant inhibitory activity against HIV (Galal et al., 2010).

Fluorescence and Spectroscopic Properties

Zheng Wen-yao (2012) utilized this compound in the synthesis of a fluorescent probe that showed strong fluorescence when coordinated with Zn2+ (Zheng Wen-yao, 2012).

Future Directions

The future directions for research on “(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications in various fields, given the broad range of chemical and biological properties exhibited by imidazole derivatives .

properties

IUPAC Name

(6-methoxy-1H-benzimidazol-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.ClH/c1-13-6-2-3-7-8(4-6)12-9(5-10)11-7;/h2-4H,5,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPDSJUCYUBWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1255717-63-5
Details Compound: 1H-Benzimidazole-2-methanamine, 6-methoxy-, hydrochloride (1:2)
Record name 1H-Benzimidazole-2-methanamine, 6-methoxy-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

CAS RN

1432795-00-0
Record name 1H-Benzimidazole-2-methanamine, 6-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432795-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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